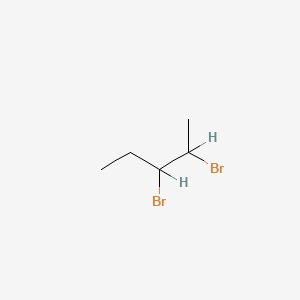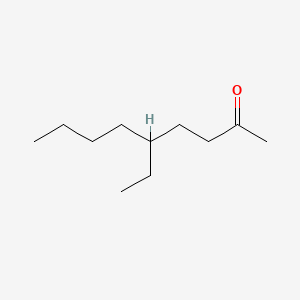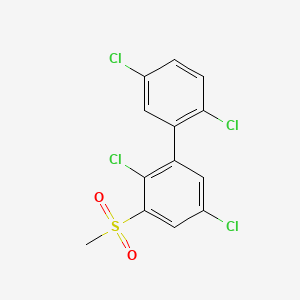
1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-
概要
説明
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C12H6Cl4SO2CH3. This compound is part of the polychlorinated biphenyl (PCB) family, which are known for their chemical stability and resistance to environmental degradation .
準備方法
The synthesis of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions . Industrial production methods may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to maintain consistent product quality and yield .
化学反応の分析
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Research on its biological effects helps understand the impact of PCBs on living organisms, including their role as endocrine disruptors.
Medicine: Studies investigate its potential toxicological effects and mechanisms of action in biological systems.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers
作用機序
The mechanism of action of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism . This activation can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxicological effects .
類似化合物との比較
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- is unique among PCBs due to its specific chlorination pattern and the presence of a methylsulfonyl group. Similar compounds include:
2,2’,5,5’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group and has different chemical properties and biological effects.
2,3,4,4’-Tetrachlorobiphenyl: Has a different chlorination pattern, leading to variations in its chemical reactivity and environmental persistence.
2,2’,3,5’-Tetrachlorobiphenyl: Another isomer with distinct chemical and biological characteristics.
These comparisons highlight the unique structural features and resulting properties of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)-, making it a valuable compound for various scientific studies.
特性
IUPAC Name |
2,5-dichloro-1-(2,5-dichlorophenyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)5-10(13(12)17)9-4-7(14)2-3-11(9)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKRGLMXWPOTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209449 | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60640-54-2 | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol](/img/structure/B1620320.png)


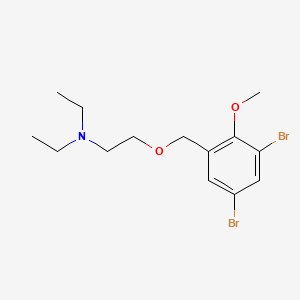
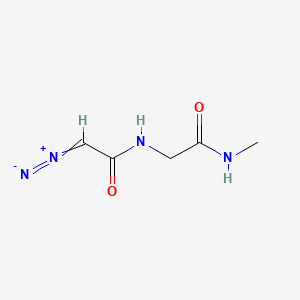
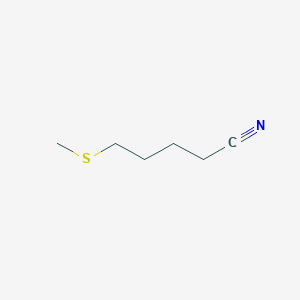
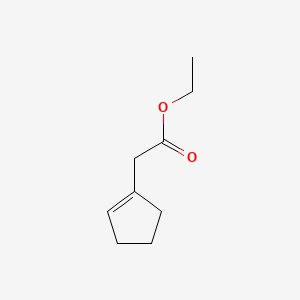
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1620333.png)



